

Crystal Structure of Triazole-Sulfonamide Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethenyltriazole-4-sulfonamide

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Disclaimer: This technical guide provides an in-depth analysis of the crystal structure and related methodologies for a representative triazole derivative, 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT). At the time of writing, specific crystallographic data for **3-Ethenyltriazole-4-sulfonamide** was not publicly available. The data and protocols presented herein are based on published literature for a closely related compound and are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structural characteristics and experimental approaches relevant to this class of molecules.

Introduction

Triazole and sulfonamide moieties are prominent pharmacophores in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to their diverse biological activities. The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. This guide offers a technical overview of the crystal structure of a representative triazole derivative, detailing the experimental protocols for its synthesis and structural determination, and discussing the implications of its molecular architecture.

Crystallographic Data for 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT)

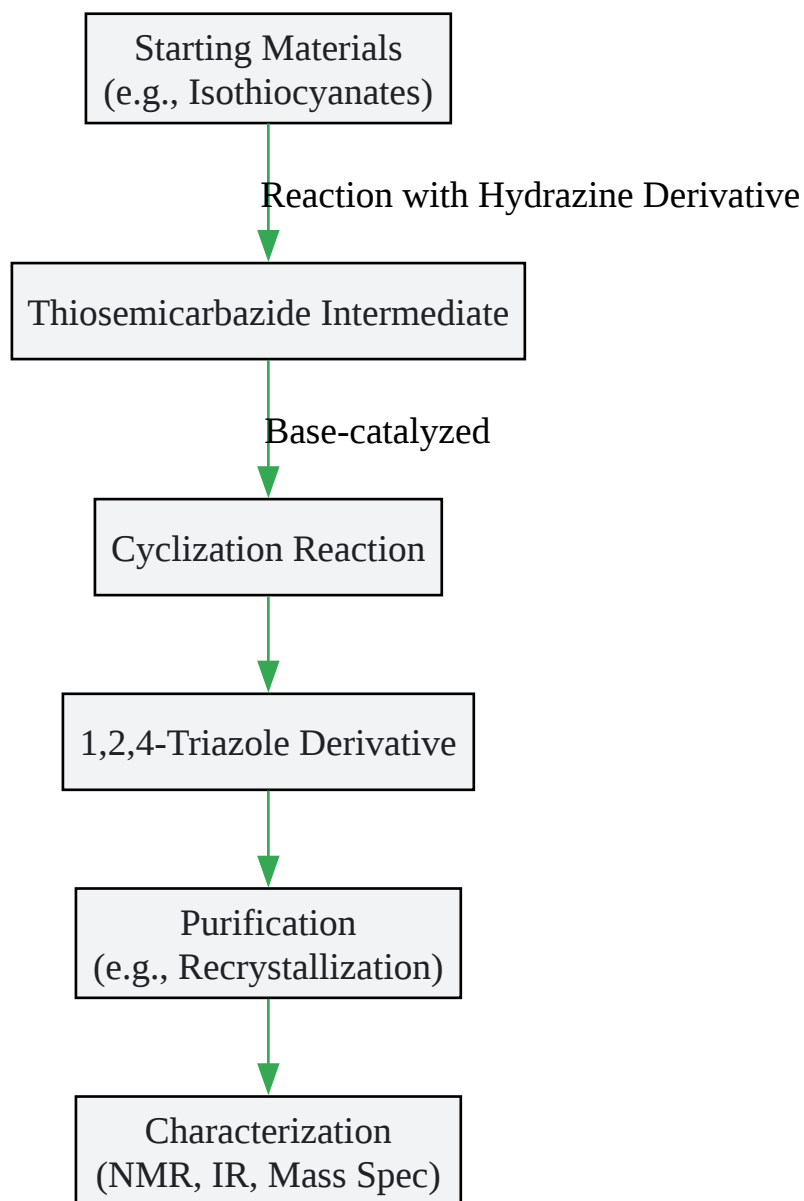
The crystallographic data for the representative compound, 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT), is summarized in the table below. This data provides the fundamental parameters of the crystal lattice and the conditions under which the diffraction data were collected.

Parameter	Value
Chemical Formula	C ₈ H ₈ N ₄ S
Formula Weight	192.24
Crystal System	Triclinic
Space Group	P-1
a (Å)	6.1698(3)
b (Å)	7.1765(1)
c (Å)	9.9894(3)
α (°)	81.87(1)
β (°)	84.97(2)
γ (°)	78.81(2)
Volume (Å ³)	428.72(3)
Z	2
Calculated Density (Mg/m ³)	1.489
Radiation (Å)	MoKα (λ = 0.71073)
Final R1	0.0871
wR2	0.2170

Experimental Protocols

This section details the methodologies for the synthesis of triazole-sulfonamide derivatives and the determination of their crystal structure by single-crystal X-ray diffraction.

The synthesis of 1,2,4-triazole derivatives often involves the cyclization of thiosemicarbazide precursors. A general synthetic workflow is depicted below.



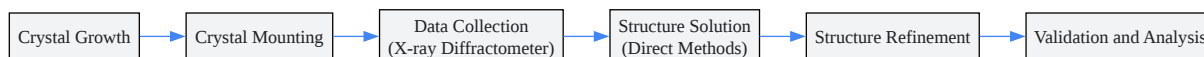
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Figure 1: General synthetic workflow for 1,2,4-triazole derivatives.

A representative protocol for the synthesis of sulfonamide-triazole hybrids involves a click chemistry approach, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method is highly efficient for creating 1,2,3-triazole-sulfonamide conjugates. The process begins with the diazotization of a sulfa drug, followed by treatment with sodium azide to form

the corresponding azide derivative. This azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole hybrid.

The determination of the molecular structure from a single crystal is a multi-step process.



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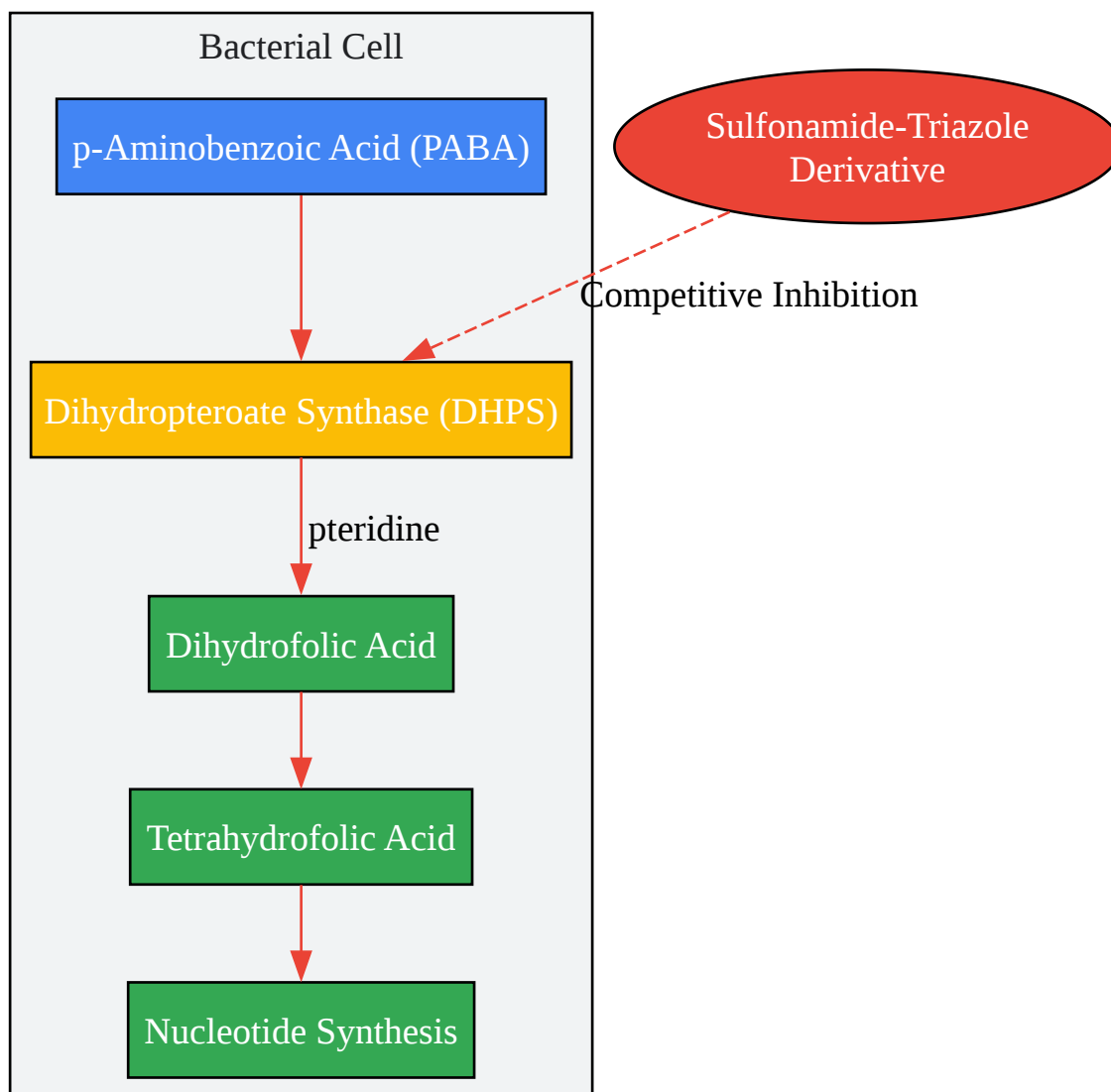
Figure 2: Experimental workflow for single-crystal X-ray diffraction.

Protocol for Crystal Growth and Data Collection:

- **Crystallization:** Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol/DMF).
- **Crystal Mounting:** A suitable crystal is selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. Data for PAMT was collected using a Siemens SMART CCD area detector with graphite-monochromated MoK α radiation. The data collection is performed by rotating the crystal and collecting diffraction patterns at various orientations.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares procedures. For PAMT, the structure was solved using SHELXS 97 and refined with SHELXL97. Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions.

Biological Activity and Signaling Pathways

Sulfonamide and triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[1][2][3] The mechanism of action for sulfonamide-based antibacterial agents often involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway of bacteria.[4]



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